Terrecyclic Acid

Description

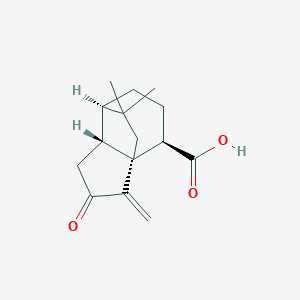

isolated from Aspergillus terreus; structure given in first source

Propriétés

IUPAC Name |

(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAWCSOVJJHIOI-JNIYBQFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83058-94-0 | |

| Record name | Terrecyclic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERRECYCLIC ACID A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Biosynthesis of Terrecyclic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpenoid natural product, has garnered significant interest within the scientific community owing to its notable antibiotic and anticancer properties. First isolated from the filamentous fungus Aspergillus terreus in 1982, its unique chemical architecture and biological activity have prompted extensive research into its origins, biosynthetic pathway, and mechanism of action. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and key experimental methodologies related to this compound. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and molecular biology, offering detailed protocols, quantitative data, and visual representations of the underlying biochemical pathways.

Discovery and Producing Organism

This compound was first identified as a novel antibiotic produced by the soil-dwelling fungus Aspergillus terreus strain No. 14.[1] The producing organism was classified based on its morphological characteristics.[1] This discovery laid the groundwork for subsequent investigations into its chemical structure and biological functions.

Physicochemical and Spectroscopic Data

The molecular formula of this compound A is C15H20O3, with a molecular weight of 248.32 g/mol .[2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Table 1: Physicochemical Properties of this compound A

| Property | Value | Reference |

| Molecular Formula | C15H20O3 | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Appearance | Colorless prisms | [1] |

| Melting Point | 178-180 °C | [1] |

Table 2: 1H NMR Spectroscopic Data for this compound A (in CDCl3)

| Proton | Chemical Shift (δ, ppm) |

| H-1 | 2.68 (dd, J=10, 6 Hz) |

| H-2α | 2.35 (dd, J=18, 6 Hz) |

| H-2β | 2.95 (dd, J=18, 10 Hz) |

| H-4 | 3.15 (m) |

| H-5α | 1.80 (m) |

| H-5β | 1.55 (m) |

| H-6α | 1.95 (m) |

| H-6β | 1.65 (m) |

| H-7 | 2.50 (m) |

| H-9α | 2.05 (m) |

| H-9β | 1.75 (m) |

| H-12 (exo) | 5.30 (s) |

| H-12 (endo) | 6.15 (s) |

| H-14 | 1.05 (s) |

| H-15 | 1.10 (s) |

| Data extracted from Hirota et al., 1982.[3] |

Table 3: 13C NMR Spectroscopic Data for this compound A (in CDCl3)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 51.5 (d) |

| C-2 | 35.0 (t) |

| C-3 | 205.0 (s) |

| C-4 | 45.5 (d) |

| C-5 | 25.0 (t) |

| C-6 | 30.0 (t) |

| C-7 | 40.0 (d) |

| C-8 | 55.0 (s) |

| C-9 | 38.0 (t) |

| C-10 | 60.0 (s) |

| C-11 | 140.0 (s) |

| C-12 | 125.0 (t) |

| C-13 | 178.0 (s) |

| C-14 | 28.0 (q) |

| C-15 | 22.0 (q) |

| Data extracted from Hirota et al., 1984.[4] |

Table 4: Mass Spectrometry Fragmentation Data for this compound A

| m/z | Interpretation |

| 248 | [M]+ |

| 230 | [M - H2O]+ |

| 202 | [M - H2O - CO]+ |

| 187 | [M - H2O - CO - CH3]+ |

| Data interpreted from common fragmentation patterns of carboxylic acids.[5][6] |

Biosynthesis of this compound

The biosynthesis of this compound A commences with the universal precursor for sesquiterpenoids, farnesyl diphosphate (B83284) (FPP).[7] A dedicated biosynthetic gene cluster orchestrates the conversion of FPP into the final product through a series of enzymatic reactions.[8]

Key Biosynthetic Enzymes

-

β-Terrecyclene Synthase (TerA): This novel sesquiterpene synthase catalyzes the intricate cyclization of the linear FPP molecule into the tricyclic β-terrecyclene scaffold.[8]

-

Cytochrome P450 Monooxygenase (TerB): TerB is responsible for the oxidative tailoring of the β-terrecyclene intermediate.[8]

-

Short-chain Dehydrogenase/Reductase (TerC): TerC performs the final oxidation step to yield this compound.[8]

Biosynthetic Pathway Workflow

Experimental Protocols

Fermentation of Aspergillus terreus for this compound Production

This protocol is based on the original method described by Nakagawa et al. (1982).[1]

Media Composition (per liter):

-

Sucrose: 200 g

-

Yeast Extract: 5 g

-

NaNO₃: 1 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

KCl: 0.5 g

-

Adjust pH to 6.0 before sterilization.

Protocol:

-

Prepare the fermentation medium and sterilize by autoclaving.

-

Inoculate the medium with a spore suspension or mycelial culture of Aspergillus terreus strain No. 14.

-

Incubate the culture in a shaker at 28°C for 4 days. A typical fermentation yield is approximately 1 g/L.[9]

Isolation and Purification of this compound

This protocol is adapted from the method described by Nakagawa et al. (1982).[1]

Workflow Diagram:

References

- 1. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound A, a new antibiotic from Aspergillus terreus. II. Structure of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Terrecyclene synthase constructs the quadrane backbone in this compound biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

Terrecyclic Acid Production by Aspergillus terreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the production of terrecyclic acid by the filamentous fungus Aspergillus terreus. This compound, a sesquiterpenoid secondary metabolite, has garnered interest for its potential biological activities. This document details the biosynthesis of this compound, including the involved enzymatic steps and its genetic basis. It further outlines experimental protocols for the cultivation of A. terreus, and the extraction, purification, and characterization of this compound. Additionally, the regulatory networks governing secondary metabolism in Aspergillus are discussed in the context of their potential influence on this compound production. This guide aims to serve as a valuable resource for researchers and professionals in natural product discovery and development.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites with significant industrial and pharmaceutical applications.[1] While renowned for its production of the cholesterol-lowering drug lovastatin (B1675250) and the platform chemical itaconic acid, A. terreus also synthesizes a variety of other bioactive compounds, including the sesquiterpenoid this compound.[2][3]

This compound is a structurally interesting molecule with potential antibiotic and anticancer activities.[4][5] Understanding the intricacies of its biosynthesis and the factors influencing its production is crucial for harnessing its full therapeutic potential. This technical guide provides an in-depth exploration of the core aspects of this compound production from A. terreus, targeting researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus proceeds through the isoprene (B109036) pathway, a common route for the synthesis of terpenes and steroids in fungi.[4] The fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) pathway.

The key steps in the proposed biosynthetic pathway of this compound are outlined below.

Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of this compound are expected to be organized in a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been fully characterized in the public literature, it is anticipated to contain genes encoding for a terpene cyclase, cytochrome P450 monooxygenases, and potentially regulatory proteins and transporters. The identification and characterization of this BGC are critical for metabolic engineering strategies aimed at enhancing this compound production.

Data Presentation: Production of this compound

Quantitative data on the production yields of this compound from Aspergillus terreus under various fermentation conditions are not extensively reported in publicly available scientific literature. Most studies focus on the production of other metabolites like itaconic acid, with yields often reported in the range of 20-160 g/L.[2] One study qualitatively assessed the impact of different carbon and nitrogen sources on the production of antimicrobial metabolites by A. terreus, which may include this compound, based on the zone of inhibition in bioassays.[3]

Table 1: Qualitative Effect of Carbon and Nitrogen Sources on Antimicrobial Metabolite Production by Aspergillus terreus [3]

| Nutrient Source | Carbon Sources | Antimicrobial Activity (Zone of Inhibition) | Nitrogen Sources | Antimicrobial Activity (Zone of Inhibition) |

| Best | Dextrose | High | Sodium Nitrate | High |

| Moderate | Fructose, Xylose | Moderate | Ammonium Sulphate | Moderate |

| Negligible | Mannose, Maltose | Negligible | Ammonium Chloride | None |

| Negligible | - | - | Yeast Extract, Peptone | Negligible |

Note: This table reflects the production of the total antimicrobial metabolite mixture and not specifically this compound. The data is qualitative and based on the size of the inhibition zone against test pathogens.

Further research is required to quantify the specific yield of this compound under optimized fermentation conditions.

Experimental Protocols

Fungal Strain and Cultivation

-

Strain: Aspergillus terreus (various strains can be used, e.g., ATCC 20542).

-

Inoculum Preparation:

-

Grow the fungal strain on Potato Dextrose Agar (PDA) plates at 28-30°C for 7 days to obtain a dense sporulation.

-

Harvest the spores by adding sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.

-

-

Submerged Fermentation:

-

Inoculate a suitable production medium with the spore suspension. A variety of media can be tested for optimal production.

-

Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).

-

Extraction of this compound

-

After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation.

-

The culture filtrate is the primary source of extracellular this compound.

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate (B1210297). Repeat the extraction three times.

-

Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

A Reverse-Phase HPLC (RP-HPLC) method can be developed for the purification and quantification of this compound.

-

Column: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is suitable for the separation of sesquiterpenoids.

-

Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% to 100% B

-

30-35 min: 100% B

-

35-40 min: 100% to 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

-

Quantification: A calibration curve should be prepared using a purified standard of this compound to quantify its concentration in the crude extract.

Structural Characterization

The structure of the purified this compound can be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The assignment of the ¹³C NMR spectrum of this compound has been previously reported.[6]

-

-

Mass Spectrometry (MS):

-

LC-MS/MS: This technique can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Table 2: Reported ¹³C NMR Chemical Shifts for this compound [6]

| Carbon No. | Chemical Shift (ppm) |

| 1 | 48.2 |

| 2 | 34.5 |

| 3 | 218.1 |

| 4 | 148.8 |

| 5 | 134.2 |

| 6 | 45.1 |

| 7 | 28.5 |

| 8 | 34.9 |

| 9 | 42.1 |

| 10 | 54.3 |

| 11 | 37.9 |

| 12 | 178.9 |

| 13 | 29.1 |

| 14 | 22.0 |

| 15 | 28.8 |

Note: The chemical shifts are dependent on the solvent used for analysis.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated, it is likely influenced by both global and pathway-specific regulators.

Global Regulators

Global regulators, such as the Velvet complex (VeA, VelB, and LaeA), are known to control the expression of multiple secondary metabolite gene clusters in response to environmental cues like light, pH, and nutrient availability. It is plausible that these global regulators also play a role in modulating the expression of the this compound BGC.

Pathway-Specific Regulators

Many biosynthetic gene clusters in fungi contain a pathway-specific transcription factor that directly controls the expression of the other genes within the cluster. The identification of such a regulator within the this compound BGC would be a key step towards understanding and manipulating its production.

References

- 1. Molecular Genetic Characterization of Terreic Acid Pathway in Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspegillus terreus: From Soil to Industry and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Therapeutic Applications of Gallic Acid Produced by Aspergillus terreus PQ344456 Using Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Terrein biosynthesis in Aspergillus terreus and its impact on phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Terrecyclic Acid Enigma: A Deep Dive into its Fungal Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[December 12, 2025] – Terrecyclic acid, a sesquiterpenoid produced by the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its potent biological activities. This guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, offering detailed insights into the genetic machinery, enzymatic catalysis, and experimental methodologies crucial for its study and potential exploitation in drug development.

The this compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Aspergillus terreus. This cluster, herein referred to as the ter cluster, harbors the genes encoding the essential enzymes that catalyze the transformation of the primary metabolite farnesyl pyrophosphate (FPP) into the final product, this compound.

The core of the ter cluster comprises four key genes:

-

terA : Encodes the β-terrecyclene synthase, a terpene cyclase that initiates the biosynthetic cascade.

-

terB : Encodes a cytochrome P450 monooxygenase responsible for subsequent oxidative modifications.

-

terC : Encodes a short-chain dehydrogenase/reductase (SDR) that catalyzes the final oxidation step.

-

terD : Encodes a putative transporter, likely involved in the secretion of this compound or its intermediates.

The biosynthetic pathway commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the tricyclic hydrocarbon β-terrecyclene. This intricate reaction is catalyzed by the β-terrecyclene synthase, TerA. Following this initial cyclization, the cytochrome P450 monooxygenase, TerB, catalyzes a series of oxidative reactions on the β-terrecyclene scaffold. The final step in the pathway is the oxidation of a hydroxyl group to a carboxylic acid, a reaction catalyzed by the short-chain dehydrogenase/reductase, TerC, yielding the final product, this compound.

Quantitative Data on this compound Biosynthesis

While extensive research has elucidated the qualitative aspects of the this compound biosynthetic pathway, comprehensive quantitative data, particularly regarding enzyme kinetics and fermentation yields, remains an active area of investigation. The following tables summarize the currently available, albeit limited, quantitative information. Further research is required to establish a more complete kinetic profile of the biosynthetic enzymes.

| Enzyme | Substrate | Product | Km | kcat | Reference |

| TerA | Farnesyl Pyrophosphate | β-Terrecyclene | Data not available | Data not available | N/A |

| TerB | β-Terrecyclene | Oxidized Intermediates | Data not available | Data not available | N/A |

| TerC | Oxidized Intermediates | This compound | Data not available | Data not available | N/A |

| Aspergillus terreus Strain | Fermentation Conditions | This compound Titer | Reference |

| Wild-type | Data not available | Data not available | N/A |

| Genetically Modified | Data not available | Data not available | N/A |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of this compound biosynthesis. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Gene Knockout via CRISPR/Cas9 in Aspergillus terreus

This protocol outlines the steps for deleting a target gene within the ter cluster using the CRISPR/Cas9 system.

Materials:

-

Aspergillus terreus wild-type strain

-

pFC332 plasmid (or other suitable vector for Cas9 and sgRNA expression)

-

Protoplast buffer (e.g., 1.2 M MgSO4, 10 mM sodium phosphate (B84403) buffer, pH 5.8)

-

Lytic enzyme solution (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum)

-

PEG-calcium solution (e.g., 25% PEG 6000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)

-

Regeneration medium (e.g., Czapek-Dox agar (B569324) with 1.2 M sorbitol)

-

Selective medium (containing the appropriate antibiotic, e.g., hygromycin B)

-

Primers for sgRNA construction and verification

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.

-

Clone the sgRNA cassettes into the pFC332 vector according to the manufacturer's instructions.

-

-

Protoplast Preparation:

-

Grow A. terreus in liquid medium to the mid-log phase.

-

Harvest the mycelia by filtration and wash with protoplast buffer.

-

Resuspend the mycelia in lytic enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

-

Filter the protoplast suspension through sterile cotton to remove mycelial debris.

-

Wash the protoplasts with protoplast buffer by centrifugation and resuspend in a suitable buffer.

-

-

Transformation:

-

Mix the prepared protoplasts with the CRISPR/Cas9 plasmids.

-

Add PEG-calcium solution and incubate at room temperature.

-

Plate the transformation mixture onto regeneration medium and incubate until colonies appear.

-

-

Selection and Verification:

-

Transfer the colonies to a selective medium to identify transformants.

-

Isolate genomic DNA from the transformants.

-

Perform PCR using primers flanking the target gene to confirm the deletion.

-

Sequence the PCR product to verify the precise deletion.

-

Heterologous Expression of the ter Gene Cluster in Aspergillus nidulans

This protocol describes the heterologous expression of the entire ter gene cluster in the model fungus Aspergillus nidulans.

Materials:

-

Aspergillus nidulans host strain (e.g., a strain with a suitable auxotrophic marker)

-

Aspergillus terreus genomic DNA

-

Expression vectors (e.g., pYFAC series with different selectable markers)

-

Restriction enzymes

-

DNA ligase

-

Protoplasting and transformation reagents for A. nidulans (as described in section 3.1)

-

Minimal and complete media for A. nidulans

Procedure:

-

Gene Amplification and Vector Construction:

-

Amplify the individual genes of the ter cluster (terA, terB, terC, and terD) from A. terreus genomic DNA using high-fidelity polymerase.

-

Clone each gene into a separate expression vector under the control of an inducible or constitutive promoter. Each vector should carry a different selectable marker.

-

-

Transformation of A. nidulans :

-

Prepare protoplasts of the A. nidulans host strain.

-

Co-transform the protoplasts with the four expression vectors containing the ter genes.

-

Plate the transformation mixture on a minimal medium that selects for all four markers.

-

-

Analysis of Transformants:

-

Isolate individual transformants and cultivate them in a suitable liquid medium.

-

Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by LC-MS to detect the production of this compound and its intermediates.

-

In Vitro Enzyme Assays

These protocols provide a general framework for the in vitro characterization of the Ter enzymes.

3.3.1. TerA (β-Terrecyclene Synthase) Assay

Materials:

-

Purified TerA enzyme (recombinantly expressed and purified)

-

Farnesyl pyrophosphate (FPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5% glycerol)

-

Organic solvent for extraction (e.g., n-hexane)

-

GC-MS for product analysis

Procedure:

-

Set up the reaction mixture containing the assay buffer, purified TerA enzyme, and FPP.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution or by solvent extraction.

-

Extract the reaction mixture with an equal volume of n-hexane.

-

Analyze the organic extract by GC-MS to identify and quantify the β-terrecyclene product.

3.3.2. TerB (Cytochrome P450) Assay

Materials:

-

Microsomal fraction containing heterologously expressed TerB

-

NADPH

-

β-Terrecyclene (substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS for product analysis

Procedure:

-

Combine the microsomal fraction, NADPH, and assay buffer.

-

Initiate the reaction by adding the substrate, β-terrecyclene.

-

Incubate at an optimal temperature with shaking.

-

Stop the reaction and extract the products with ethyl acetate.

-

Analyze the extract by LC-MS to identify the oxidized products.

3.3.3. TerC (Short-chain Dehydrogenase) Assay

Materials:

-

Purified TerC enzyme

-

Oxidized intermediate from the TerB reaction (substrate)

-

NAD+ or NADP+ (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

LC-MS for product analysis

Procedure:

-

Set up the reaction mixture with the assay buffer, purified TerC, and the cofactor.

-

Start the reaction by adding the substrate.

-

Monitor the reaction progress by observing the change in absorbance at 340 nm (for NADH or NADPH formation) or by taking time-point samples for LC-MS analysis.

-

Analyze the final reaction mixture by LC-MS to confirm the formation of this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway in Aspergillus terreus provides a fascinating example of fungal natural product biosynthesis. The identification of the ter gene cluster and the characterization of the involved enzymes have laid the groundwork for further investigation and potential biotechnological applications. The detailed experimental protocols provided in this guide are intended to facilitate future research in this area, paving the way for a deeper understanding of this complex pathway and the potential for engineered biosynthesis of novel, high-value compounds for the pharmaceutical industry. Further research is critically needed to fill the gaps in our quantitative understanding of this pathway, which will be instrumental in optimizing production and exploring the full potential of this compound and its analogs.

Chemical structure and properties of Terrecyclic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpenoid natural product isolated from the fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its notable antibiotic and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key biological assays are provided, and the known signaling pathways affected by this compound are visually represented. This document aims to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Chemical Structure and Identifiers

This compound is a structurally complex sesquiterpene characterized by a tricyclic core. Its systematic IUPAC name is (1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.0¹’⁵]undecane-9-carboxylic acid.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₁₅H₂₀O₃[2] |

| Molecular Weight | 248.32 g/mol [1] |

| CAS Number | 83058-94-0[2] |

| PubChem CID | 14807158[1] |

| InChI Key | SMAWCSOVJJHIOI-JNIYBQFBSA-N[1] |

| Canonical SMILES | CC1(C[C@@]23--INVALID-LINK--C(=O)O)C[1] |

Physicochemical Properties

This compound is a solid at room temperature and is reported to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3] Detailed quantitative physicochemical data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Melting Point | Not experimentally reported | |

| Boiling Point | Not experimentally reported | |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | [3] |

| logP (computed) | 2.6 | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹³C-NMR Spectroscopy

The assignment of the fifteen carbon signals in the ¹³C-NMR spectrum of this compound A has been performed, confirming its sesquiterpenoid structure derived from an isoprene (B109036) pathway.[4][5]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

The exact mass of this compound A has been determined by high-resolution mass spectrometry.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (predicted) |

| [M+H]⁺ | 249.14853 |

| [M+Na]⁺ | 271.13047 |

| [M-H]⁻ | 247.13397 |

(Data from PubChemLite)[6]

Biological Activity

This compound exhibits a range of biological activities, most notably as an antibiotic and an anticancer agent.[2]

Antibiotic Activity

This compound has demonstrated activity against Gram-positive bacteria.

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 |

| Micrococcus roseus | 25 |

(Data from Cayman Chemical)[2]

Anticancer Activity

This compound has shown promising anticancer activity in both in vitro and in vivo models.

This compound inhibits cell growth in various cancer cell lines.[2] Its anticancer activity is associated with the modulation of multiple cellular stress response pathways.

In a P388 murine leukemia model, administration of this compound at concentrations of 0.1, 1, and 10 mg/mL reduced the number of ascitic fluid tumor cells.[2][7]

Mechanism of Action & Signaling Pathways

The precise mechanism of action of this compound is still under investigation; however, several key cellular effects have been identified.[3] The compound is known to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the NF-κB signaling pathway.[2][3]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. This compound has been shown to inhibit NF-κB activity.[2] The following diagram illustrates a potential mechanism for this inhibition.

Induction of Heat Shock Response

This compound induces a cellular heat shock response.[2] This response is primarily mediated by the transcription factor Heat Shock Factor 1 (HSF1). Upon activation, HSF1 translocates to the nucleus and induces the expression of heat shock proteins (HSPs), which act as molecular chaperones.

Experimental Protocols

The following sections provide generalized protocols for key in vitro assays used to characterize the biological activity of this compound. It is recommended to consult the primary literature for specific experimental details.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe to detect the levels of intracellular ROS.

NF-κB Reporter Assay

This assay typically uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure NF-κB transcriptional activity.

Conclusion

This compound is a promising natural product with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its chemical and biological properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action to fully realize its utility in drug development.

References

- 1. This compound A | C15H20O3 | CID 14807158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Heat shock factor 1 promotes TERRA transcription and telomere protection upon heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound A, a new antibiotic from Aspergillus terreus. III. 13C NMR spectrum of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the biosynthesis of this compound A, an antitumor antibiotic from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound a (C15H20O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

Terrecyclic Acid: A Technical Guide for Researchers

CAS Number: 83058-94-0 Molecular Formula: C₁₅H₂₀O₃

This technical guide provides an in-depth overview of Terrecyclic Acid, a sesquiterpene natural product with notable antibiotic and anticancer properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 83058-94-0 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Formal Name | (3aS,4R,7R,7aR)-octahydro-8,8-dimethyl-3-methylene-2-oxo-3a,7-ethano-3aH-indene-4-carboxylic acid | [1] |

| Source | Isolated from the fungus Aspergillus terreus | [1] |

Biological Activity

This compound exhibits a range of biological activities, including antibiotic effects against various bacterial strains and cytotoxic effects against cancer cell lines.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized below.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 25 | [1] |

| Bacillus subtilis | 50 | [1] |

| Micrococcus roseus | 25 | [1] |

Anticancer Activity

This compound has shown significant anticancer activity both in vitro and in vivo.

| Cell Line | Activity Metric | Value (µM) | Reference |

| P388 Murine Leukemia | IC₅₀ | ~10 | |

| Human Lung Cancer (NCI-H460) | IC₅₀ | 10.6 | |

| Human Breast Cancer (MCF-7) | IC₅₀ | 24.1 | |

| Human CNS Cancer (SF-268) | IC₅₀ | 14.7 |

In a murine model of P388 leukemia, this compound was shown to reduce the number of ascitic fluid tumor cells.[1]

Mechanism of Action

The anticancer activity of this compound is associated with the modulation of multiple cellular stress response pathways. It has been shown to induce a heat shock response, increase the levels of reactive oxygen species (ROS), and inhibit the activity of the transcription factor NF-κB.

Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using a standard agar (B569324) dilution method.

-

Microorganism Preparation: The test bacteria (Staphylococcus aureus, Bacillus subtilis, and Micrococcus roseus) were cultured in nutrient broth overnight at 37°C.

-

Assay Plate Preparation: A series of agar plates containing twofold dilutions of this compound in nutrient agar were prepared.

-

Inoculation: The overnight bacterial cultures were diluted and inoculated onto the surface of the agar plates.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

In Vivo P388 Murine Leukemia Model

The in vivo antitumor activity was evaluated using a P388 murine leukemia model.

-

Animal Model: CDF1 mice were used for this study.

-

Tumor Cell Implantation: P388 leukemia cells (1 x 10⁶ cells) were inoculated intraperitoneally into the mice.

-

Treatment: this compound was administered intraperitoneally at various doses for a specified period, starting 24 hours after tumor implantation.

-

Evaluation: The antitumor effect was assessed by comparing the mean survival time of the treated mice with that of the control group.

Cellular Assays

Cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The formazan crystals were dissolved in DMSO.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50%.

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Treatment: Cells were treated with this compound for a specified time.

-

Probe Loading: Cells were then incubated with DCFH-DA.

-

Fluorescence Measurement: The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.

NF-κB activation was assessed using a reporter gene assay.

-

Transfection: Cells were transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

-

Compound Treatment: Transfected cells were treated with this compound.

-

Luciferase Assay: Luciferase activity was measured using a luminometer. A decrease in luciferase activity indicated inhibition of NF-κB.

Experimental Workflow

References

- 1. The anticancer activity of the fungal metabolite this compound A is associated with modulation of multiple cellular stress response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A, a new antibiotic from Aspergillus terreus. I. Taxonomy, production, and chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Biological Activities of Terrecyclic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrecyclic acid, a sesquiterpene natural product isolated from Aspergillus terreus, has demonstrated a range of biological activities, most notably in the realms of oncology and microbiology. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its anticancer and antibiotic properties. The document details its mechanisms of action, including the modulation of cellular stress response pathways, summarizes quantitative data from key studies, and provides detailed experimental protocols for the assays used to elucidate its activities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities:

-

Anticancer Activity: this compound has been shown to possess cytotoxic effects against tumor cells. Its mechanism is linked to the modulation of multiple cellular stress response pathways, including the induction of a heat shock response, an increase in reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.[1]

-

Antibiotic Activity: this compound displays activity against several species of Gram-positive bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Antibiotic Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 |

| Micrococcus roseus | 25 |

Data sourced from Nakagawa et al., 1982.

Table 2: In Vivo Anticancer Activity of this compound in a P388 Murine Leukemia Model

| Treatment Group | Effect |

| This compound (0.1, 1, and 10 mg/mL) | Reduction in the number of ascitic fluid tumor cells |

Data sourced from Nakagawa et al., 1982.

Signaling Pathways and Mechanisms of Action

This compound's anticancer effects are primarily attributed to its ability to modulate multiple cellular stress response pathways.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the transcriptional activity of NF-κB.[1] The precise molecular target of this compound within this pathway has not been definitively identified. However, it is hypothesized that it may interfere with the IKK complex, the degradation of IκBα, or the nuclear translocation of the p65 subunit.

Induction of Heat Shock Response

This compound is known to induce a heat shock response in cancer cells.[1] This response is a cellular mechanism to protect against stress-induced protein damage. The induction of heat shock proteins (HSPs) can have complex roles in cancer, sometimes promoting survival but also potentially sensitizing cells to other treatments.

Increased Reactive Oxygen Species (ROS) Production

A key aspect of this compound's mechanism is the induction of reactive oxygen species (ROS) within tumor cells.[1] Elevated ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptotic cell death.

Potential Interaction with STAT3 Signaling

While direct evidence for the interaction of this compound with the STAT3 signaling pathway is currently lacking, other sesquiterpene lactones have been shown to inhibit STAT3 activation.[2][3][4][5][6] This inhibition is often mediated through the SH2 domain of STAT3.[3][4][5] Given the structural similarities, it is plausible that this compound may also modulate STAT3 signaling, representing a promising avenue for future research.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on a cancer cell line such as A549.

-

Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

-

Assay Procedure:

-

Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 24 to 72 hours.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

After the four-hour incubation with MTT, carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

-

Staining Procedure:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V-FITC and PI.

-

Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Fixation:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing.

-

Incubate on ice for at least 30 minutes.

-

-

Staining Procedure:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

-

Add propidium iodide solution and incubate at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

-

NF-κB Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293/NF-κB-luc).

-

Assay Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After incubation, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

-

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay quantifies intracellular ROS levels.

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Assay Procedure:

-

Culture cells in a 96-well plate.

-

Load the cells with DCFH-DA in a serum-free medium and incubate.

-

Wash the cells to remove excess dye.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence plate reader.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth medium.

-

Assay Procedure:

-

In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in the broth medium.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

-

Conclusion

This compound is a promising natural product with demonstrated anticancer and antibiotic activities. Its mechanism of action, centered on the modulation of cellular stress pathways, offers a unique approach to cancer therapy. Further research is warranted to fully elucidate its molecular targets and to explore its potential in combination therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this intriguing molecule and its derivatives.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation [biomolther.org]

The Antitumor Potential of Sesquiterpenoid Compounds: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, quantitative effects, and experimental evaluation of sesquiterpenoids as promising anti-cancer agents.

For Researchers, Scientists, and Drug Development Professionals.

Sesquiterpenoid compounds, a diverse class of natural products derived from a 15-carbon backbone, have garnered significant attention in oncology research for their potent antitumor properties.[1] Exhibiting a wide range of biological activities, these compounds have been shown to modulate key signaling pathways implicated in cancer progression, induce apoptotic cell death, and inhibit tumor growth in preclinical models. This technical guide provides a comprehensive overview of the antitumor properties of prominent sesquiterpenoid compounds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of underlying molecular mechanisms.

Core Mechanisms of Antitumor Activity

The anticancer effects of sesquiterpenoid compounds are multifaceted, primarily revolving around the induction of apoptosis and the inhibition of critical cell survival signaling pathways. Many of these compounds, particularly sesquiterpene lactones, exert their effects through the alkylation of nucleophilic biomolecules, leading to the modulation of protein function.[2]

Induction of Apoptosis

A primary mechanism by which sesquiterpenoids exert their antitumor effects is through the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and the activation of a cascade of caspases.[3][4]

Key Apoptotic Events:

-

Alteration of Bax/Bcl-2 Ratio: An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, making the mitochondrial outer membrane more permeable.[5][6]

-

Caspase Activation: Sesquiterpenoids have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the biochemical and morphological changes associated with apoptosis.[4][7]

Modulation of Key Signaling Pathways

Sesquiterpenoids have been demonstrated to interfere with several signaling pathways that are constitutively active in many cancers and are crucial for tumor cell proliferation, survival, and metastasis.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a common feature of many cancers. Sesquiterpene lactones, such as parthenolide (B1678480), are potent inhibitors of NF-κB signaling.[8][9][10] They can directly interact with components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB, preventing its translocation to the nucleus and the transcription of anti-apoptotic and pro-proliferative genes.[2][9]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Some sesquiterpenoids have been shown to inhibit the phosphorylation and activation of Akt, thereby downregulating downstream signaling.[11][12]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sesquiterpenoids can modulate the activity of different MAPK family members, such as JNK and p38, to promote apoptosis in cancer cells.[13][14]

Quantitative Analysis of Antitumor Activity

The cytotoxic and pro-apoptotic effects of sesquiterpenoid compounds have been quantified in numerous studies across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Sesquiterpenoid Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Alantolactone | MDA-MB-231 (Breast) | 14.22 | [3] |

| BT-549 (Breast) | 12.15 | [3] | |

| MDA-MB-468 (Breast) | 14.8 | [3] | |

| Parthenolide | Jurkat (T-cell ALL) | 16.1 | [15] |

| MV4-11 (AML) | ~5 | [16] | |

| MDA-T32 (Thyroid) | 12 | [17] | |

| Costunolide | HCT116 (Colon) | 39.92 | [18] |

| MDA-MB-231-Luc (Breast) | 100.57 | [18] | |

| BGC-823 (Gastric) | 32.80 (24h), 23.12 (48h) | [19][20] | |

| HGC-27 (Gastric) | ~40 (24h) | [10] | |

| SNU-1 (Gastric) | ~40 (24h) | [10] | |

| H1299 (Lung) | 23.93 | [21] | |

| Artemisinin | A549 (Lung) | 28.8 µg/mL | [9] |

| H1299 (Lung) | 27.2 µg/mL | [9] | |

| Dihydroartemisinin | PC9 (Lung) | 19.68 | [9] |

| NCI-H1975 (Lung) | 7.08 | [9] | |

| Artesunate | H1299 (Lung) | 0.09 (derivative) | [9] |

| A549 (Lung) | 0.44 (derivative) | [9] |

Table 2: Quantitative Effects on Apoptotic Markers

| Compound | Cancer Cell Line | Effect on Bax/Bcl-2 Ratio | Caspase-3 Activation | Reference |

| Alantolactone | MDA-MB-231 (Breast) | Increased | Activated | [3] |

| HepG2 (Liver) | Increased | Activated | [3] | |

| Cynaropicrin | MDA-MB-231 (Breast) | Upregulation of Bax, Downregulation of Bcl-2 | Upregulated and Activated | [4] |

| Costunolide | HCT116 (Colon) | Increased Bax, Decreased Bcl-2 | - | [18] |

| MDA-MB-231-Luc (Breast) | Increased Bax, Decreased Bcl-2 | - | [18] | |

| Saffron Extract | AGS (Gastric) | Significantly Increased | - | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of sesquiterpenoid compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with the sesquiterpenoid compound as desired.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.[14][23]

Protocol:

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-Akt, total Akt, p65) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated to total protein or the ratio of cleaved to total protein can then be calculated.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[13][21]

Protocol:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the sesquiterpenoid compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. For example:

-

Alantolactone: 15 mg/kg and 30 mg/kg administered orally once daily.[15] In another study, 10 mg/kg was used in combination with oxaliplatin.[13]

-

Parthenolide: 20 mg/kg was identified as an optimal dose for combination treatment with Taxol.[9] A soluble analog, DMAPT, was administered at 50 mg/kg daily by oral gavage.[24]

-

Costunolide: A study on a dehydrocostuslactone, a related compound, showed a significant reduction in tumor volume after 28 days of treatment in a non-small cell lung cancer model.[25]

-

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (e.g., H&E staining), and immunohistochemistry (IHC) or Western blot analysis of relevant biomarkers.

Visualization of Signaling Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex biological relationships. The following diagrams illustrate key signaling pathways affected by sesquiterpenoids and a typical experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein Interaction Graph | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Cynaropicrin, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alantolactone inhibits cervical cancer progression by downregulating BMI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parthenolide Inhibits the Proliferation of MDA-T32 Papillary Thyroid Carcinoma Cells in Vitro and in Mouse Tumor Xenografts and Activates Autophagy and Apoptosis by Downregulation of the Mammalian Target of Rapamycin (mTOR)/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nanonutraceuticals: Anti-Cancer Activity and Improved Safety of Chemotherapy by Costunolide and Its Nanoformulation against Colon and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. brieflands.com [brieflands.com]

- 23. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone - PMC [pmc.ncbi.nlm.nih.gov]

Terrecyclic Acid: An In-depth Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrecyclic acid, a sesquiterpenoid natural product, was first isolated from the fungus Aspergillus terreus. It has garnered scientific interest due to its notable biological activities, including its effects as an antibiotic. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its inhibitory activity against various microorganisms. Furthermore, it elucidates the current understanding of its mechanism of action, focusing on the induction of cellular stress responses. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity

This compound has demonstrated activity primarily against Gram-positive bacteria. The known MIC values are summarized in the table below.

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 25 | [1][2] |

| Bacillus subtilis | Positive | 50 | [1][2] |

| Micrococcus roseus | Positive | 25 | [1][2] |

No quantitative data (MIC values) on the activity of this compound against Gram-negative bacteria is currently available in the reviewed literature.

Mechanism of Action

The antimicrobial and cytotoxic effects of this compound are attributed to its ability to induce multiple cellular stress response pathways. The key identified mechanisms include the induction of a heat shock response, an increase in intracellular reactive oxygen species (ROS), and the inhibition of the NF-κB signaling pathway.[1][2]

Cellular Stress Response Pathways

Caption: Overview of this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's bioactivity. These protocols are based on standard laboratory procedures and are intended to be adaptable for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Caption: Workflow for MIC determination.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The following protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

-

Cell line (e.g., 3T3-Y9-B12)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Probe Loading:

-

Wash the cells with PBS.

-

Load the cells with H₂DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

-

-

Treatment:

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound in cell culture medium. Include a vehicle control.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate time points using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.

-

Caption: Workflow for ROS measurement.

NF-κB Activity Assay

An ELISA-based assay is a common method to quantify the activation of the NF-κB p65 subunit.

Materials:

-

Cell line

-

This compound

-

Nuclear extraction kit

-

NF-κB p65 transcription factor assay kit (ELISA-based)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time and at various concentrations.

-

Nuclear Extraction: Isolate nuclear extracts from the treated and control cells using a commercial nuclear extraction kit.

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Detect bound p65 subunit using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and quantify the amount of active NF-κB p65. A decrease in absorbance in treated cells compared to the control indicates inhibition of NF-κB activity.

Caption: Workflow for NF-κB activity assay.

Heat Shock Response Assay

Induction of the heat shock response can be assessed by measuring the expression of heat shock proteins (HSPs).

Materials:

-

Cell line

-

This compound

-

Cell lysis buffer

-

SDS-PAGE equipment

-

Western blotting equipment

-

Primary antibodies against specific HSPs (e.g., HSP70, HSP90)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a primary antibody specific for the HSP of interest.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the intensity of the HSP band in treated cells indicates an induction of the heat shock response.

References

The Early Discovery and Isolation of Terrecyclic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction